molecular formula C9H12N2O10 B14413319 ({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid CAS No. 80921-06-8

({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid

Cat. No.: B14413319
CAS No.: 80921-06-8
M. Wt: 308.20 g/mol
InChI Key: HGPQVVBIPHDXGH-UHFFFAOYSA-N
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Description

({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid is a complex organic compound characterized by multiple carboxyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of amino acids with aldehydes or ketones under photoredox-catalyzed conditions, using water as a solvent at room temperature . This method is efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents like alkyl halides and strong bases are employed.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Plays a role in studying enzyme-substrate interactions and metabolic pathways.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which ({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes, altering their activity and affecting metabolic pathways. The presence of multiple carboxyl and amino groups allows it to participate in complex biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Oxalic acid: A simpler dicarboxylic acid with two carboxyl groups.

    Malonic acid: Another dicarboxylic acid with a similar structure but fewer functional groups.

    Succinic acid: A dicarboxylic acid with a four-carbon chain.

Uniqueness

({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid is unique due to its complex structure, which includes both amino and carboxyl groups. This complexity allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications compared to simpler dicarboxylic acids.

Properties

CAS No.

80921-06-8

Molecular Formula

C9H12N2O10

Molecular Weight

308.20 g/mol

IUPAC Name

2-[[2-carboxy-2-(dicarboxymethylamino)ethyl]amino]propanedioic acid

InChI

InChI=1S/C9H12N2O10/c12-5(13)2(11-4(8(18)19)9(20)21)1-10-3(6(14)15)7(16)17/h2-4,10-11H,1H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)(H,20,21)

InChI Key

HGPQVVBIPHDXGH-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)NC(C(=O)O)C(=O)O)NC(C(=O)O)C(=O)O

Origin of Product

United States

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